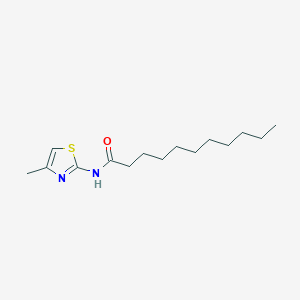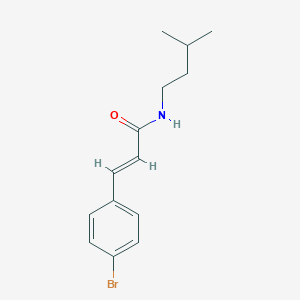![molecular formula C22H19BrN2O6 B330245 3-[4-{[4-(ACETYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B330245.png)
3-[4-{[4-(ACETYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-{[4-(ACETYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoic acid moiety, and various functional groups such as acetyloxy, bromo, and ethoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-{[4-(ACETYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the benzoic acid moiety: This step involves the coupling of the pyrazole intermediate with a benzoic acid derivative, often using a coupling reagent such as EDCI or DCC.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-{[4-(ACETYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3
Propiedades
Fórmula molecular |
C22H19BrN2O6 |
|---|---|
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
3-[(4Z)-4-[(4-acetyloxy-2-bromo-5-ethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C22H19BrN2O6/c1-4-30-19-10-15(18(23)11-20(19)31-13(3)26)9-17-12(2)24-25(21(17)27)16-7-5-6-14(8-16)22(28)29/h5-11H,4H2,1-3H3,(H,28,29)/b17-9- |
Clave InChI |
LCXSAUZMGPMJMK-MFOYZWKCSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)Br)OC(=O)C |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)Br)OC(=O)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B330162.png)

![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330166.png)

methanone](/img/structure/B330168.png)



![Isopropyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330174.png)
![2-(3,4-dichlorophenyl)-N-[6-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-pyridinyl]-4-quinolinecarboxamide](/img/structure/B330175.png)

![METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B330177.png)

![Methyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B330182.png)
